10-Azabicyclo[4.3.1]decane hydrochloride
Description
Chemical Identity: 10-Azabicyclo[4.3.1]decane hydrochloride (CAS: 1185671-65-1) is a bicyclic amine hydrochloride salt characterized by a fused cyclohexane and cyclopropane ring system with a nitrogen atom at the 10-position.
For example, similar bicyclic amines are used as intermediates in synthesizing pharmaceuticals or agrochemicals .
Structure
3D Structure of Parent
Properties
IUPAC Name |
10-azabicyclo[4.3.1]decane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-5-9-7-3-6-8(4-1)10-9;/h8-10H,1-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQSWMHPHCELJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CCCC(C1)N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
10-Azabicyclo[4.3.1]decane hydrochloride has garnered attention for its potential therapeutic effects, particularly in neurological disorders. Research indicates that derivatives of this compound exhibit sedative properties, enhancing deep sleep and REM sleep without significant toxicity . This makes it a candidate for developing new sleep aids or treatments for anxiety and depression.
Organic Synthesis
The compound serves as an important building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various modifications, leading to new derivatives with potentially enhanced biological activities .
Pharmacology
Studies have shown that compounds related to 10-Azabicyclo[4.3.1]decane interact with specific biological targets, including receptors and enzymes, which may alter their activity. This interaction is essential for understanding the pharmacodynamics of potential drugs derived from this bicyclic framework.
Material Science
Beyond medicinal applications, this compound may be explored in developing new materials or as a catalyst in chemical reactions due to its unique structural properties .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table highlights key structural analogues of 10-azabicyclo[4.3.1]decane hydrochloride, focusing on molecular features, availability, and applications:
Functional Group and Reactivity Differences
- Electron-Donor Properties: Unlike bacterial surface groups studied in E. coli 189p (e.g., hydrophilic/hydrophobic affinities with decane or hexadecane), the bicyclic amine in this compound likely exhibits moderate polarity, making it soluble in aqueous or polar organic solvents .
- Comparison with Pharmaceutical Hydrochlorides : Tetracycline antibiotics (e.g., oxytetracycline hydrochloride, CAS: 2058-46-0) share the hydrochloride salt form but differ vastly in bioactivity due to their polycyclic aromatic systems .
Q & A
Q. What are the established synthetic routes for 10-azabicyclo[4.3.1]decane hydrochloride, and how do their yields and scalability compare?
Methodological Answer: Two primary synthetic strategies are documented:
- Intramolecular Heck Reaction : Starting from tricarbonyl(tropone)iron, this method involves nucleophilic amine addition, Boc-protection, photochemical demetallation, and Heck cyclization (yield: ~50-60%) .
- Multistep Synthesis from Suberic Acid : A five-step protocol involving bromination, diester formation, and cyclization, achieving an 84% yield in the final distillation step .
For reproducibility, ensure strict control of reaction conditions (e.g., UV irradiation time, inert atmosphere). Validate purity via HPLC or GC-MS.
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Exposure Control : Use fume hoods with ≥6 air changes/hour and ensure proximity to emergency showers/eyewash stations .
- Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves (tested for permeability), and EN166-certified goggles .
- Spill Management : Avoid water contact; collect spills via vacuuming into sealed containers. Decomposes under fire to release HCl, CO, and NOx .
- Storage : Store in dry, ventilated areas away from oxidizers. Monitor container integrity to prevent leakage .
Q. Which analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- NMR : (300–400 MHz) and NMR to assign bicyclic protons and carbons (δH 1.26–4.21; δC 26–170) .
- HRMS : ESI-TOF for exact mass validation (e.g., [M+Na]+ = 380.9309) .
- Purity Assessment :
- HPLC : C18 column, UV detection at 254 nm.
- Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C: 33.36% calculated, 33.60% observed) .
Advanced Research Questions
Q. How can researchers address gaps in ecological and toxicity data for this compound?
Methodological Answer:
- Toxicity Screening : Conduct in vitro assays (e.g., Ames test for mutagenicity, HepG2 cell viability assays).
- Environmental Fate Studies : Use OECD 301 biodegradability protocols and soil column experiments to assess mobility .
- Computational Modeling : Predict bioaccumulation (logP) and toxicity (LD50) via QSAR tools like EPI Suite .
Q. What structural features of this compound influence its potential as a bioactive scaffold?
Methodological Answer:
- Rigidity and Stereochemistry : The bicyclic system restricts conformational flexibility, enhancing receptor binding selectivity.
- Functionalization Sites : Amine and chloride groups allow derivatization (e.g., acylations, Suzuki couplings) for SAR studies .
- Comparative Analysis : Contrast with 7-azabicyclo[4.3.1]decane analogs to isolate pharmacophore contributions .
Q. How should contradictory data in synthetic protocols (e.g., yield disparities) be resolved?
Methodological Answer:
- Parameter Optimization : Replicate reactions with controlled variables (e.g., bromine addition rate, UV intensity) .
- Byproduct Analysis : Use LC-MS to identify impurities from incomplete cyclization or Fe residue .
- Independent Validation : Collaborate with third-party labs to verify reproducibility under identical conditions.
Q. What methodologies enable the application of this compound in drug discovery?
Methodological Answer:
- Target Identification : Screen against neurotransmitter receptors (e.g., nicotinic acetylcholine receptors) via radioligand binding assays .
- In Vivo Studies : Assess pharmacokinetics (oral bioavailability, half-life) in rodent models.
- Formulation Stability : Test pH-dependent degradation (1–14 range) and excipient compatibility .
Q. How can stability studies be designed to evaluate this compound under varying conditions?
Methodological Answer:
Q. What strategies improve data reproducibility in synthetic and analytical workflows?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
